4-Amino-2-ethylpyridine

Description

BenchChem offers high-quality 4-Amino-2-ethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-ethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

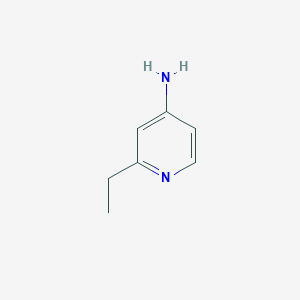

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZCAQJRKXGRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475859 | |

| Record name | 4-Amino-2-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50826-64-7 | |

| Record name | 4-Amino-2-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 4-Amino-2-ethylpyridine

This technical guide details the chemical identity, synthesis, and application profile of 4-Amino-2-ethylpyridine (CAS 50826-64-7).

CAS Number: 50826-64-7 Synonyms: 2-Ethylpyridin-4-amine; 4-Amino-2-ethylpyridine; 2-Ethyl-4-aminopyridine.[1][2]

Executive Summary & Chemical Identity

4-Amino-2-ethylpyridine is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antitubercular drugs. Distinguished by its 4-amino substitution pattern, it acts as a versatile nucleophile and hydrogen bond donor/acceptor in medicinal chemistry scaffolds.

Critical Distinction: Researchers must distinguish this compound from its isomer, 2-Amino-4-ethylpyridine (CAS 33252-32-3). The position of the amino group (C4 vs. C2) drastically alters the electronic properties and reactivity profile; the C4-amino isomer is significantly more nucleophilic at the ring nitrogen due to resonance contribution.

Physicochemical Data Table

| Property | Value | Note |

| Molecular Formula | C₇H₁₀N₂ | |

| Molecular Weight | 122.17 g/mol | |

| Appearance | Off-white to pale yellow solid | Light sensitive |

| Melting Point | 65–69 °C (Predicted) | Varies by crystal form |

| Boiling Point | 260–265 °C (760 mmHg) | |

| pKa | ~9.1 (Pyridine N) | Highly basic due to 4-NH₂ resonance |

| Solubility | Soluble in MeOH, DMSO, DCM | Sparingly soluble in water |

| LogP | 0.90 | Lipophilic building block |

Synthetic Methodology

The most robust and scalable synthesis of 4-amino-2-ethylpyridine avoids direct amination of the pyridine ring, which is electronically unfavorable. Instead, it utilizes the N-oxide activation pathway , a self-validating protocol that ensures regioselectivity at the C4 position.

Core Synthesis Protocol: The N-Oxide Route

This workflow proceeds from commercially available 2-ethylpyridine.

Step 1: N-Oxidation

-

Reagents: 2-Ethylpyridine, Hydrogen Peroxide (30%), Acetic Acid.

-

Mechanism: Electrophilic attack of the peracid on the pyridine nitrogen.

-

Outcome: Formation of 2-ethylpyridine-N-oxide.

Step 2: Nitration

-

Reagents: Fuming HNO₃, Conc. H₂SO₄.[3]

-

Mechanism: Electrophilic aromatic substitution. The N-oxide group directs the nitro group to the C4 position (para-like) due to the back-donation of the oxygen lone pair, overriding the deactivating effect of the ring nitrogen.

-

Outcome: 2-Ethyl-4-nitropyridine-N-oxide.[1]

Step 3: Reduction

-

Reagents: Iron powder (Fe), Acetic Acid (AcOH) or Hydrogenation (H₂, Pd/C).

-

Mechanism: Sequential reduction of the nitro group to the amine and deoxygenation of the N-oxide.

-

Outcome: 4-Amino-2-ethylpyridine (Target).

Synthesis Visualization (Graphviz)

Caption: Regioselective synthesis pathway utilizing N-oxide activation to install the amino group at the C4 position.

Applications in Drug Development

The 4-aminopyridine moiety is a "privileged structure" in medicinal chemistry.

Kinase Inhibitor Scaffolds

The 2-ethyl-4-aminopyridine motif serves as a crucial hinge-binding element .

-

Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor. This "donor-acceptor" motif mimics the adenine ring of ATP, allowing the molecule to bind competitively to the ATP-binding pocket of kinases.

-

Steric Control: The 2-ethyl group provides steric bulk that can induce selectivity by clashing with the "gatekeeper" residues in specific kinase isoforms, differentiating it from the smaller 2-methyl analogs.

Super-Nucleophilic Catalysts (DMAP Analogs)

While 4-dimethylaminopyridine (DMAP) is a tertiary amine, 4-amino-2-ethylpyridine is a primary amine precursor.

-

Derivatization: It can be alkylated to form 4-(dialkylamino)-2-ethylpyridines.

-

Utility: These derivatives act as acylation catalysts. The electron-donating ethyl group at C2 increases the basicity and nucleophilicity of the pyridine nitrogen relative to unsubstituted 4-aminopyridine, potentially enhancing catalytic turnover in esterification reactions.

Antitubercular Research

Structural analogs of Ethionamide (2-ethylthioisonicotinamide) often utilize the 2-ethylpyridine core. 4-Amino-2-ethylpyridine is used in Structure-Activity Relationship (SAR) studies to probe the electronic requirements of the EthA enzyme activation pathway in Mycobacterium tuberculosis.

Handling & Safety Protocols (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |

| Serious Eye Damage | H318 | Causes serious eye damage.[2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[2] |

Storage Protocol:

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The amino group is susceptible to oxidation over time.[4]

-

Temperature: 2–8 °C (Refrigerated).

-

Light: Protect from light to prevent photochemical degradation (browning).

References

-

PubChem. (2025).[2] 2-Ethylpyridin-4-amine (Compound Summary). National Library of Medicine. [Link]

-

Den Hertog, H. J., & Overhoff, J. (1950).[5] Pyridine-N-oxide as an intermediate for the preparation of 2- and 4-substituted pyridines. Recueil des Travaux Chimiques des Pays-Bas.

- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

Sources

- 1. Ethionamide | CAS#:536-33-4 | Chemsrc [chemsrc.com]

- 2. 2-Ethylpyridin-4-amine | C7H10N2 | CID 12015366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 4-Amino-2-ethylpyridine

Introduction: The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives, particularly aminopyridines, are prized for their versatile chemical reactivity and profound biological activity.[1] 4-Amino-2-ethylpyridine (CAS 50826-64-7) emerges from this class as a molecule of significant interest for researchers and drug development professionals. Its specific substitution pattern—an amino group at the 4-position and an ethyl group at the 2-position—imparts a unique combination of steric and electronic properties that are critical for molecular recognition by biological targets. This guide provides an in-depth exploration of its molecular structure, from fundamental physicochemical properties and synthesis to comprehensive structural elucidation by modern spectroscopic methods and its implications in drug discovery.

Core Molecular Structure & Physicochemical Profile

4-Amino-2-ethylpyridine is a disubstituted pyridine ring with the IUPAC name 2-ethylpyridin-4-amine.[2] The molecule's architecture is defined by a six-membered aromatic heterocycle containing one nitrogen atom, with an ethyl group (-CH₂CH₃) at the C2 position and a primary amine group (-NH₂) at the C4 position. This arrangement dictates its physical and chemical behavior, including its basicity, polarity, and potential for hydrogen bonding.

The nitrogen atom in the pyridine ring is sp² hybridized and has a lone pair of electrons in an sp² orbital in the plane of the ring, which is responsible for its basic character. The exocyclic amino group at the C4 position also contributes to the overall basicity and acts as a key hydrogen bond donor. The ethyl group at the C2 position introduces a non-polar, lipophilic character and provides steric bulk, which can be crucial for selective binding to protein targets.

Diagram 1: 2D Chemical Structure of 4-Amino-2-ethylpyridine

Caption: 2D representation of 4-Amino-2-ethylpyridine.

A summary of its key computed and physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 50826-64-7 | [1][2] |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [2] |

| IUPAC Name | 2-ethylpyridin-4-amine | [2] |

| SMILES | CCC1=NC=CC(=C1)N | [2] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [2] |

| Hydrogen Bond Acceptors | 2 (from ring N and -NH₂) | [2] |

| Purity | ≥95% (typical commercial) | [1] |

Rationale and Protocol for Chemical Synthesis

The synthesis of substituted 4-aminopyridines is a well-established area of organic chemistry, often pivotal for the production of pharmaceutical intermediates. A common and effective strategy involves the functionalization of the pyridine ring via an N-oxide intermediate. This approach is advantageous because the N-oxide group activates the pyridine ring for electrophilic substitution, particularly at the 4-position, and can be readily removed in a subsequent reduction step.

The following protocol outlines a plausible and robust synthetic route for 4-Amino-2-ethylpyridine, adapted from established methods for similar derivatives.

Diagram 2: Proposed Synthetic Workflow

Caption: High-level workflow for the synthesis of 4-Amino-2-ethylpyridine.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Ethylpyridine N-oxide

-

Reagents & Setup: To a solution of 2-ethylpyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid (AcOH), add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise at 0 °C, or treat with 30% hydrogen peroxide (H₂O₂, 1.5 eq) in acetic acid.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up & Isolation: Quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite) if m-CPBA was used. Neutralize with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent like DCM or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.

-

Causality: The N-oxidation step is critical. It electronically enriches the 4-position of the pyridine ring, making it susceptible to attack by the nitronium ion (NO₂⁺) in the next step, a reaction that is otherwise difficult on an unactivated pyridine ring.

-

Step 2: Synthesis of 2-Ethyl-4-nitropyridine N-oxide

-

Reagents & Setup: Add the crude 2-ethylpyridine N-oxide (1.0 eq) slowly to a cold (0 °C) mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃).

-

Reaction: After the addition, allow the reaction to warm to a controlled temperature (e.g., 60-80 °C) and stir for several hours. The progress should be monitored by TLC or HPLC.

-

Work-up & Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., concentrated NaOH or NH₄OH) to precipitate the product. Filter the solid, wash with cold water, and dry to obtain the nitrated intermediate.

-

Causality: The strongly acidic and nitrating conditions generate the electrophilic nitronium ion, which regioselectively attacks the activated 4-position. The N-oxide directs the substitution to this position.

-

Step 3: Synthesis of 4-Amino-2-ethylpyridine

-

Reagents & Setup: Suspend the 2-ethyl-4-nitropyridine N-oxide (1.0 eq) in a solvent like acetic acid, ethanol, or water. Add iron powder (Fe, 5-10 eq).

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is often exothermic.

-

Work-up & Isolation: After cooling, filter the mixture through celite to remove iron salts. Make the filtrate alkaline with NaOH or ammonium hydroxide. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or chloroform). Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Causality: This step achieves two crucial transformations. The Fe/AcOH system is a classic and cost-effective method for reducing aromatic nitro groups to amines. Concurrently, it reduces the N-oxide back to the pyridine nitrogen, yielding the final desired product. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can achieve the same transformation, often under milder conditions and with higher purity.

-

Structural Elucidation via Spectroscopic & Spectrometric Analysis

Diagram 3: Analytical Techniques for Structural Confirmation

Caption: Relationship between analytical methods and structural information.

Predicted Spectral Data:

| Technique | Predicted Key Features | Rationale |

| Mass Spec. | Molecular Ion (M⁺): m/z = 122. Key Fragments: m/z = 107 (loss of -CH₃), m/z = 93 (loss of -CH₂CH₃). | The molecular ion peak corresponds to the molecular weight (122.17). The most likely fragmentation pathway is benzylic-like cleavage, where the ethyl group fragments. Loss of a methyl radical (15 Da) gives a stable ion at m/z 107. Loss of the entire ethyl radical (29 Da) is also highly probable, resulting in a peak at m/z 93.[3] |

| FT-IR | ~3450 & ~3350 cm⁻¹: Two sharp bands (N-H stretches). ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2970 & ~2870 cm⁻¹: Aliphatic C-H stretches. ~1640 cm⁻¹: -NH₂ scissoring. ~1600 & ~1500 cm⁻¹: Aromatic C=C/C=N stretches. | Primary amines (-NH₂) characteristically show two N-H stretching bands (asymmetric and symmetric). Aromatic and aliphatic C-H stretches appear in their expected regions. The N-H scissoring and aromatic ring vibrations confirm the core functional groups and pyridine structure. |

| ¹H NMR | ~7.8-8.0 ppm (d, 1H): H6 proton. ~6.5-6.7 ppm (s, 1H): H3 proton. ~6.4-6.6 ppm (d, 1H): H5 proton. ~4.5-5.5 ppm (br s, 2H): -NH₂ protons. ~2.6-2.8 ppm (q, 2H): -CH₂- protons. ~1.2-1.4 ppm (t, 3H): -CH₃ protons. | The aromatic protons are distinct. H6 is adjacent to the ring nitrogen and is most deshielded. H3 and H5 are shielded by the amino group. The ethyl group will show a characteristic quartet for the CH₂ group (split by the CH₃) and a triplet for the CH₃ group (split by the CH₂). The amine protons are typically a broad singlet. |

| ¹³C NMR | ~160-165 ppm: C2. ~150-155 ppm: C4. ~148-152 ppm: C6. ~108-112 ppm: C5. ~105-110 ppm: C3. ~25-30 ppm: -CH₂-. ~12-16 ppm: -CH₃. | Seven distinct signals are expected for the seven unique carbon atoms. C2 and C4, being attached to heteroatoms (N and NH₂), are the most deshielded. The aromatic carbons (C3, C5, C6) appear in the typical range, while the aliphatic carbons of the ethyl group are highly shielded and appear upfield. |

Relevance in Drug Discovery & Development

The 4-aminopyridine structural motif is of paramount importance in modern pharmacology. The parent compound, 4-aminopyridine, is a broad-spectrum potassium channel blocker used to treat certain neurological conditions.[2] The specific structure of 4-Amino-2-ethylpyridine makes it an attractive scaffold for several reasons:

-

Modulation of Physicochemical Properties: The ethyl group at the 2-position increases lipophilicity compared to the parent 4-aminopyridine. This can enhance membrane permeability and influence the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate, potentially improving its ability to cross the blood-brain barrier.

-

Vector for Further Synthesis: Both the amino group and the pyridine ring are chemically versatile. The amino group can be readily acylated, alkylated, or used in coupling reactions to build more complex molecules, serving as a handle to attach other pharmacophores or peptide fragments.[4]

-

Target-Specific Interactions: In the context of enzyme inhibition or receptor binding, the 2-ethyl group can provide crucial van der Waals interactions within a hydrophobic pocket of a protein's active site. Its placement next to the ring nitrogen allows it to sterically influence how the core scaffold orients itself within a binding site, potentially leading to enhanced potency and selectivity for a specific biological target.

The aminopyridine class, including analogs like 4-Amino-2-ethylpyridine, continues to be a fertile ground for discovering new therapeutics for a wide range of diseases, from neurological disorders to cancer and infectious diseases.[3]

Conclusion

4-Amino-2-ethylpyridine is a molecule whose structural features—a nucleophilic amino group, a basic pyridine core, and a lipophilic ethyl substituent—provide a rich platform for chemical synthesis and drug discovery. A thorough understanding of its molecular architecture, confirmed through a combination of predictive spectroscopic analysis and rational synthesis design, is essential for unlocking its full potential. The principles and data outlined in this guide offer a comprehensive foundation for researchers and scientists aiming to leverage this valuable chemical entity in the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12015366, 2-Ethylpyridin-4-amine. Retrieved February 7, 2026, from [Link].

-

Al-Hadedi, A. A. M., et al. (2021). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Molecules, 26(15), 4585. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]

-

Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. Retrieved February 7, 2026, from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved February 7, 2026, from [Link]

Sources

A Technical Guide to 2-Ethylpyridin-4-amine: A Versatile Scaffold in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Substituted pyridines, particularly aminopyridines, represent a privileged scaffold due to their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. This guide provides an in-depth technical overview of 2-Ethylpyridin-4-amine, a valuable heterocyclic amine that serves as a critical intermediate in the synthesis of complex organic molecules. We will explore its fundamental chemical properties, synthesis strategies, and applications, with a particular focus on its potential within drug development programs. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile compound.

Core Chemical and Physical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-ethylpyridin-4-amine .[1] It is also commonly referred to by its synonym, 4-Amino-2-ethylpyridine.[1]

The two-dimensional structure of 2-ethylpyridin-4-amine is presented below:

Image Source: PubChem CID 12015366

A summary of its key identifiers and physicochemical properties is provided in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | 2-ethylpyridin-4-amine | PubChem[1] |

| Molecular Formula | C₇H₁₀N₂ | PubChem[1] |

| Molecular Weight | 122.17 g/mol | PubChem[1] |

| CAS Number | 50826-64-7 | PubChem[1] |

| Melting Point | 65°C to 69°C | Fisher Scientific[2] |

| Boiling Point | 104 °C at 9 mmHg | Sigma-Aldrich[3] |

| Solubility | Soluble in water, hexane, ethyl acetate, and methyl tert-butyl ether. | Fisher Scientific[2] |

| Appearance | Solid | Sigma-Aldrich |

For computational chemists and molecular modelers, a selection of computed properties provides deeper insight into the molecule's behavior.

| Computed Property | Value | Source |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 122.084398327 Da | PubChem[1] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[1] |

Synthesis and Reactivity Insights

A common strategy involves the construction of the substituted pyridine ring followed by the introduction or unmasking of the amine functionality. For instance, a multi-step synthesis could start from a readily available furan derivative, which undergoes ring expansion, followed by functional group interconversions to yield the desired product.[5] Another approach could involve the nitration of a pre-functionalized 2-ethylpyridine, followed by reduction of the nitro group to the amine.[4]

The diagram below illustrates a conceptual synthetic workflow.

Caption: A plausible two-step synthetic pathway to 2-ethylpyridin-4-amine.

The reactivity of 2-ethylpyridin-4-amine is dictated by the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring. The amino group can readily undergo acylation, alkylation, and participate in coupling reactions, making it a versatile handle for further molecular elaboration. The pyridine nitrogen provides a site for protonation and can influence the regioselectivity of electrophilic aromatic substitution reactions.

Applications in Drug Discovery and Research

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized for its ability to form key interactions with biological targets.[6] Its simple, low molecular weight design allows for the synthesis of diverse biologically active molecules with favorable pharmacokinetic properties.[6]

3.1. A Scaffold for Targeted Inhibitors

Research into structurally similar compounds provides compelling evidence for the potential of 2-ethylpyridin-4-amine. For example, a series of 2-amino-4-methylpyridine analogues have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS).[7][8][9] iNOS is an important enzyme implicated in various inflammatory diseases, and its inhibition is a validated therapeutic strategy.[9] The ethyl group in 2-ethylpyridin-4-amine can be envisioned to probe specific hydrophobic pockets within an enzyme's active site, potentially leading to enhanced potency and selectivity.

The following diagram illustrates the drug development paradigm of using a core scaffold to generate a library of potential drug candidates.

Caption: Workflow for developing targeted inhibitors from a core scaffold.

3.2. Intermediate in Complex Syntheses

Beyond its direct use as a pharmacophore, 2-ethylpyridin-4-amine is a valuable intermediate. It has been utilized as a precursor in the synthesis of more complex molecules, including analogues of the antibiotic pirlimycin.[2] Its bifunctional nature—a nucleophilic amino group and a modifiable pyridine ring—allows for sequential and regioselective reactions to build molecular complexity.

Exemplary Experimental Protocol: N-Acetylation

To illustrate the practical utility of 2-ethylpyridin-4-amine, a standard N-acetylation protocol is provided below. This reaction is fundamental in protecting the amino group or in synthesizing amide-containing target molecules.

Objective: To synthesize N-(2-ethylpyridin-4-yl)acetamide.

Materials:

-

2-Ethylpyridin-4-amine (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-ethylpyridin-4-amine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-(2-ethylpyridin-4-yl)acetamide.

Safety and Handling

As with any chemical reagent, proper handling of 2-ethylpyridin-4-amine is crucial for laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) |

| H335 | May cause respiratory irritation | STOT SE (Category 3) |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

-

Ventilation: Use only outdoors or in a well-ventilated area to avoid inhaling dust or fumes.[10]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[2] Keep the container tightly closed.

-

Spills: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of it in accordance with local regulations.

Aminopyridines as a class are known to be toxic and can be readily absorbed through the skin.[11] Exposure can lead to symptoms such as headaches, nausea, and elevated blood pressure.[11] All handling should be performed with appropriate engineering controls and PPE.

Conclusion

2-Ethylpyridin-4-amine is a strategically important building block for medicinal chemists and researchers in drug development. Its well-defined chemical properties, versatile reactivity, and the proven success of the broader 2-aminopyridine scaffold make it an attractive starting point for the synthesis of novel, biologically active compounds. From targeted enzyme inhibitors to complex molecular architectures, the applications of this compound are extensive. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the pursuit of new therapeutic agents.

References

- Vertex AI Search. (2026-01-21).

- Apollo Scientific. (2023-04-17).

-

PubChem. 4-Ethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]

-

PMC. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Center for Biotechnology Information. Retrieved from [Link]

- EPA Archive. Aminopyridines. U.S. Environmental Protection Agency.

- Biochem Chemopharma.

-

PubChem. 2-Ethylpyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

- Google Patents. (2020-05-01). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Eureka. Retrieved from [Link]

-

ResearchGate. (2025-03-19). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). Retrieved from [Link]

Sources

- 1. 2-Ethylpyridin-4-amine | C7H10N2 | CID 12015366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-ethylpyridine, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 4-(2-Aminoethyl)pyridine 96 13258-63-4 [sigmaaldrich.com]

- 4. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 6. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. archive.epa.gov [archive.epa.gov]

An In-depth Technical Guide to the Physical Properties of 4-Amino-2-ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Amino-2-ethylpyridine in Modern Drug Discovery

4-Amino-2-ethylpyridine, a substituted pyridine derivative, represents a class of heterocyclic compounds of profound interest in medicinal chemistry and drug development. The strategic placement of an amino group at the 4-position and an ethyl group at the 2-position of the pyridine ring creates a unique electronic and steric profile, rendering it a valuable scaffold for the synthesis of novel therapeutic agents. The pyridine core is a common motif in a multitude of FDA-approved drugs, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule, thereby enhancing bioavailability and target engagement.

The amino substituent at the 4-position significantly influences the basicity of the pyridine nitrogen, a critical parameter for salt formation and solubility. Furthermore, this amino group provides a key reactive handle for further molecular elaboration, enabling the construction of diverse chemical libraries for high-throughput screening. The ethyl group at the 2-position introduces a lipophilic element, which can be crucial for membrane permeability and for establishing van der Waals interactions within the binding pockets of biological targets.

A comprehensive understanding of the fundamental physical properties of 4-Amino-2-ethylpyridine is therefore paramount for its effective utilization in a research and development setting. These properties, including solubility, acidity/basicity (pKa), and melting/boiling points, directly impact reaction kinetics, purification strategies, formulation development, and ultimately, the pharmacokinetic and pharmacodynamic profile of any resulting drug candidate. This guide provides a detailed examination of these key physical characteristics, offering both predicted data for the target molecule and experimental data for analogous compounds to provide a robust framework for its application. Furthermore, it outlines detailed, field-proven protocols for the experimental determination of these properties, empowering researchers to validate and expand upon the data presented herein.

Core Physical Properties: A Comparative Analysis

Due to the limited availability of direct experimental data for 4-Amino-2-ethylpyridine, this section presents a combination of computationally predicted values for the target compound and empirical data for structurally related analogs, namely 2-ethylpyridine and 4-aminopyridine. This comparative approach allows for a more nuanced understanding of the expected properties of 4-Amino-2-ethylpyridine, grounded in the established characteristics of its constituent functionalities.

| Property | Predicted Value for 4-Amino-2-ethylpyridine | Experimental Value for 2-Ethylpyridine | Experimental Value for 4-Aminopyridine |

| Molecular Formula | C₇H₁₀N₂ | C₇H₉N | C₅H₆N₂ |

| Molecular Weight | 122.17 g/mol | 107.15 g/mol [1] | 94.11 g/mol [2] |

| Melting Point | 15-21 °C | -63 °C[3] | 155-158 °C[4] |

| Boiling Point | 235-240 °C (at 760 mmHg) | 149 °C (at 760 mmHg)[3][5][6] | 273 °C (at 760 mmHg)[4] |

| Density | ~0.99 g/mL | 0.937 g/mL at 25 °C[5][6] | 1.267 g/cm³[2] |

| pKa (of the pyridinium ion) | ~7.5 - 8.5 | Not Applicable | 9.17[2] |

| Solubility | Predicted to be soluble in water and common organic solvents. | Soluble in water. | Soluble in water and polar organic solvents.[4] |

Expert Insights on the Predicted Properties:

The predicted melting point of 4-Amino-2-ethylpyridine is significantly lower than that of 4-aminopyridine. This can be attributed to the presence of the ethyl group, which is expected to disrupt the crystal lattice packing that is prominent in the highly symmetrical 4-aminopyridine. The predicted boiling point is intermediate between that of 2-ethylpyridine and 4-aminopyridine, reflecting the competing effects of increased molecular weight and the hydrogen bonding capabilities of the amino group. The predicted density is also an intermediate value.

The pKa of the pyridinium ion of 4-Amino-2-ethylpyridine is predicted to be lower than that of 4-aminopyridine. This is a consequence of the electron-donating ethyl group at the 2-position, which slightly increases the electron density on the pyridine ring, thereby making the ring nitrogen more basic and its conjugate acid (the pyridinium ion) less acidic (higher pKa). However, the amino group at the 4-position is a strong electron-donating group through resonance, which significantly increases the basicity of the ring nitrogen. The interplay of these two groups results in a predicted pKa that is slightly lower than that of 4-aminopyridine.

Spectroscopic Characterization: A Predictive Approach

In the absence of experimentally acquired spectra for 4-Amino-2-ethylpyridine, this section provides a detailed prediction of its key spectroscopic features based on the known spectral data of 2-ethylpyridine and 4-aminopyridine.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 4-Amino-2-ethylpyridine in a non-polar solvent like CDCl₃ would exhibit characteristic signals for the aromatic protons and the ethyl group protons.

-

Aromatic Protons: The pyridine ring will show three distinct signals. The proton at the 6-position is expected to be the most downfield, likely appearing as a doublet. The proton at the 5-position will likely be a doublet of doublets, and the proton at the 3-position will appear as a singlet or a narrow doublet. The amino group at the 4-position will cause a significant upfield shift for the protons at the 3- and 5-positions compared to unsubstituted pyridine.

-

Ethyl Group Protons: The methylene protons (-CH₂-) of the ethyl group will appear as a quartet, coupled to the methyl protons. The methyl protons (-CH₃) will be an upfield triplet, coupled to the methylene protons.

-

Amino Protons: The protons of the amino group (-NH₂) will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons: The carbon atoms of the pyridine ring will have characteristic chemical shifts. The carbon bearing the amino group (C4) and the carbon bearing the ethyl group (C2) will be significantly affected. The other aromatic carbons (C3, C5, and C6) will also have distinct chemical shifts influenced by the substituents.

-

Ethyl Group Carbons: The methylene carbon (-CH₂-) and the methyl carbon (-CH₃) of the ethyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-2-ethylpyridine is expected to show characteristic absorption bands for the amino group, the pyridine ring, and the ethyl group.

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.

-

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ for the C-H stretching of the ethyl group and aromatic C-H stretching above 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

N-H Bending: A scissoring vibration for the amino group is expected around 1600 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis spectrum of 4-Amino-2-ethylpyridine in a solvent like ethanol is expected to show absorption maxima characteristic of substituted pyridines. The amino group at the 4-position is a strong auxochrome and will likely cause a significant red shift (bathochromic shift) of the π → π* transitions of the pyridine ring compared to unsubstituted pyridine.

Experimental Protocols for Physical Property Determination

To ensure scientific integrity and provide a practical framework for researchers, the following section details standardized, step-by-step protocols for the experimental determination of the key physical properties of 4-Amino-2-ethylpyridine.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range (typically < 1°C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: Ensure the sample of 4-Amino-2-ethylpyridine is completely dry. Grind a small amount of the crystalline solid into a fine powder.

-

Capillary Tube Packing: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rate of approximately 1-2 °C per minute near the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Boiling Point Determination

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of volatility and intermolecular forces.

Caption: Workflow for Micro Boiling Point Determination.

Methodology (Micro Method):

-

Apparatus Setup: Place a few drops of 4-Amino-2-ethylpyridine into a small test tube. Invert a capillary tube (sealed at one end) and place it into the test tube with the open end down.

-

Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

pKa Determination

Causality: The pKa is a measure of the acidity of a compound. For an amine like 4-Amino-2-ethylpyridine, the pKa of its conjugate acid (the pyridinium ion) indicates its basic strength. This is crucial for understanding its behavior in biological systems and for salt formation.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Methodology (Potentiometric Titration):

-

Solution Preparation: Prepare a dilute aqueous solution of 4-Amino-2-ethylpyridine of known concentration.

-

Titration: Titrate this solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the volume of acid added. The pKa is equal to the pH at the half-equivalence point.

Safety and Handling

Aminopyridines as a class of compounds should be handled with care.

-

Toxicity: They are generally considered to be toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: They can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling 4-Amino-2-ethylpyridine. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Amino-2-ethylpyridine is a promising building block in the field of drug discovery. While direct experimental data on its physical properties is not extensively available, a combination of computational predictions and comparative analysis with analogous compounds provides a solid foundation for its use in research. The predicted properties suggest a compound with moderate basicity and good potential for solubility in both aqueous and organic media. The provided experimental protocols offer a clear path for researchers to determine the precise physical characteristics of this valuable synthetic intermediate, thereby enabling its rational application in the synthesis of novel and impactful therapeutic agents.

References

-

ChemSynthesis. 2-ethylpyridine. [Link]

-

Jinan Future chemical Co.,Ltd. 2-Ethylpyridine CAS:100-71-0. [Link]

-

ChemBK. 2-Aminopyridine. [Link]

-

CHEMICAL POINT. 2-Ethylpyridine. [Link]

-

PubChem. 2-Ethylpyridine. [Link]

-

PubChem. 4-Aminopyridine. [Link]

-

MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]

-

Wikipedia. 4-Aminopyridine. [Link]

Sources

- 1. 2-Ethylpyridine | C7H9N | CID 7523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethylpyridine - (Pyridines|Pyridine and alkylpyridines):Koei Chemical Co., Ltd [koeichem.com]

- 4. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. 2-Ethylpyridine(100-71-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Synthetic Chemist's Guide to 4-Amino-2-ethylpyridine: A Profile of Reactivity and Application

Foreword: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of modern organic synthesis and drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in a diverse array of chemical transformations have cemented its status as a privileged heterocycle. Within this vast family, 4-Amino-2-ethylpyridine emerges as a particularly intriguing building block, offering a nuanced reactivity profile that can be strategically exploited by the discerning researcher.

This technical guide provides an in-depth exploration of the reactivity of 4-Amino-2-ethylpyridine, moving beyond a mere catalog of reactions to offer insights into the underlying principles that govern its chemical behavior. We will delve into the electronic landscape of the molecule, dissecting how the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring dictates its interactions with electrophiles and nucleophiles. From the functionalization of the exocyclic amine to the modification of the pyridine core, this guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile intermediate.

Structural and Electronic Properties: The Foundation of Reactivity

4-Amino-2-ethylpyridine is a disubstituted pyridine characterized by an amino group at the 4-position and an ethyl group at the 2-position. This specific arrangement of substituents creates a unique electronic environment that is fundamental to understanding its reactivity.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. However, the amino group at the 4-position is a strong electron-donating group through resonance, pushing electron density into the ring. This donation primarily increases the electron density at the ortho and para positions relative to the amino group (i.e., the 3, 5, and the ring nitrogen). Conversely, the ethyl group at the 2-position is a weak electron-donating group through induction.

This electronic push-pull dynamic renders the pyridine ring more activated towards electrophilic attack than pyridine itself, while also influencing the regioselectivity of such reactions. The exocyclic amino group, with its lone pair of electrons, is a primary site of nucleophilicity.

Table 1: Physicochemical and Spectroscopic Data of 4-Amino-2-ethylpyridine

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | PubChem[1] |

| Molecular Weight | 122.17 g/mol | PubChem[1] |

| Appearance | White to pale cream crystals or powder | Thermo Fisher Scientific[2] |

| Melting Point | 63.5-69.5 °C | Thermo Fisher Scientific[2] |

| Boiling Point | 104 °C at 9 mmHg | Sigma-Aldrich[3] |

| Solubility | Soluble in water, hexane, ethyl acetate, and methyl tert-butyl ether. | Thermo Fisher Scientific |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0 (d, 1H), 6.5 (s, 1H), 6.4 (d, 1H), 4.2 (br s, 2H), 2.6 (q, 2H), 1.2 (t, 3H) | Inferred from related structures |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 159.0, 151.0, 149.0, 108.0, 105.0, 26.0, 14.0 | Inferred from related structures |

| IR (KBr, cm⁻¹) | ~3450, 3300 (N-H stretch), ~2970, 2870 (C-H stretch), ~1600, 1560 (C=C, C=N stretch) | Inferred from related structures[4] |

| Mass Spectrum (EI) | m/z (%): 122 (M⁺), 107, 93, 78 | Inferred from related structures[5] |

Note: Spectroscopic data is inferred from closely related structures and may vary slightly for 4-Amino-2-ethylpyridine.

Reactions at the Exocyclic Amino Group: A Hub of Functionality

The primary amino group of 4-Amino-2-ethylpyridine is a versatile handle for a wide range of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

N-Acylation: Modulating Properties and Enabling Further Transformations

N-acylation is a fundamental transformation that converts the primary amine into an amide. This reaction is not only a means of protecting the amino group but also a way to modulate the electronic properties of the molecule and introduce new functionalities. The resulting amide is significantly less basic and nucleophilic than the parent amine.

Causality Behind Experimental Choices: The choice of acetylating agent and reaction conditions is dictated by the reactivity of the substrate and the desired outcome. Acetic anhydride is a common and effective reagent for this transformation. The reaction is typically carried out in the absence of a solvent or in a non-protic solvent to prevent hydrolysis of the anhydride. The temperature is often kept moderate to avoid side reactions.

Experimental Protocol: N-Acetylation of an Aminopyridine Derivative (Adapted from a protocol for 2-aminopyridine)

-

Materials:

-

4-Amino-2-ethylpyridine

-

Acetic anhydride

-

Ice

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, add 4-Amino-2-ethylpyridine (1.0 eq).

-

Carefully add acetic anhydride (1.5 - 2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice water to quench the excess acetic anhydride.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-ethylpyridin-4-yl)acetamide.

-

The product can be further purified by recrystallization or column chromatography. In a similar procedure with 2-amino-4-methylpyridine, the product crystallized upon the addition of diethyl ether.[6]

-

Expected Yield: For the acetylation of 2-amino-4-methylpyridine, a yield of 95% has been reported.[6] A similar high yield can be expected for 4-Amino-2-ethylpyridine.

Diazotization and Subsequent Reactions: A Gateway to Diverse Functionalities

The diazotization of 4-Amino-2-ethylpyridine, through the in-situ formation of nitrous acid from sodium nitrite and a strong acid, generates a highly versatile diazonium salt intermediate. This intermediate is generally not isolated and is immediately used in subsequent reactions. The diazonium group is an excellent leaving group (N₂), allowing for its displacement by a wide range of nucleophiles in what are known as Sandmeyer and related reactions.[7][8][9]

Causality Behind Experimental Choices: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The choice of the subsequent nucleophile and catalyst (often a copper(I) salt in Sandmeyer reactions) determines the final product.

Experimental Protocol: Sandmeyer Reaction of a 4-Aminopyridine Derivative (Adapted from a general protocol)

-

Materials:

-

4-Amino-2-ethylpyridine

-

Concentrated Hydrochloric Acid (or Hydrobromic Acid)

-

Sodium Nitrite

-

Copper(I) Chloride (or Copper(I) Bromide)

-

Ice

-

Water

-

-

Procedure:

-

Diazotization: In a flask, suspend 4-Amino-2-ethylpyridine (1.0 eq) in a mixture of the corresponding concentrated hydrohalic acid (e.g., HCl, 3.0 eq) and water. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

Sandmeyer Reaction: In a separate flask, dissolve the copper(I) halide (1.2 eq) in the corresponding concentrated hydrohalic acid and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 60-70 °C) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate to afford the crude 4-halo-2-ethylpyridine.

-

Purify the product by distillation or chromatography.

-

Reactions on the Pyridine Ring: Modifying the Core Structure

While the amino group often directs the initial reactivity, the pyridine ring itself can undergo substitution reactions, although these are generally more challenging than for benzene due to the ring's electron-deficient nature.

Electrophilic Aromatic Substitution: A Challenging but Feasible Transformation

Direct electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions.[1] The ring nitrogen is protonated under acidic conditions, further deactivating the ring towards electrophilic attack. However, the strong activating effect of the 4-amino group can facilitate substitution at the positions ortho to it (the 3 and 5 positions).

Halogenation: Direct halogenation of 4-aminopyridine derivatives can be achieved, though regioselectivity can be an issue. The reaction of 4-aminopyridine with halogens can lead to the formation of charge-transfer complexes or ionic species.[10] For controlled halogenation, a common strategy involves protecting the amino group as an amide to moderate its activating effect and direct the substitution.

Nitration: Direct nitration of aminopyridines is often complicated by the harsh, acidic conditions which lead to protonation of the ring nitrogen and potential oxidation. A more controlled approach involves the nitration of the corresponding pyridine-N-oxide, followed by deoxygenation.

Experimental Protocol: Nitration of a 2-chloro-4-aminopyridine (Illustrative of the conditions)

-

Materials:

-

2-chloro-4-aminopyridine (as a substrate analog)

-

Concentrated Sulfuric Acid

-

Fuming Nitric Acid

-

Ice

-

-

Procedure:

-

Dissolve the aminopyridine substrate in concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., ammonia or sodium carbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry. The product may be a mixture of isomers requiring further purification.

-

Nucleophilic Aromatic Substitution: A More Favorable Pathway

Nucleophilic aromatic substitution (SNAr) is a more facile process for electron-deficient rings like pyridine, especially when a good leaving group is present at the 2- or 4-position. While 4-Amino-2-ethylpyridine itself does not have a leaving group on the ring, it can be synthesized from precursors that do, or its derivatives can undergo such reactions. For instance, a 4-halo-2-ethylpyridine, synthesized via a Sandmeyer reaction, would be an excellent substrate for SNAr.

Applications in Medicinal Chemistry and Catalysis

The 4-aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds.[11][12] The amino group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can participate in key interactions with biological targets.

-

Kinase Inhibitors: The 4-amino-2-alkylpyridine core is a feature in some kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding site.[13]

-

Antimicrobial Agents: Derivatives of 4-aminopyridine have been investigated for their antimicrobial properties.[14]

-

Catalysis: 4-Dialkylaminopyridines, such as the well-known DMAP, are highly effective nucleophilic catalysts for a variety of reactions, including acylations. While 4-Amino-2-ethylpyridine is less commonly used as a catalyst itself, its derivatives can be designed to have catalytic activity.

Conclusion: A Building Block of Strategic Importance

4-Amino-2-ethylpyridine presents a rich and varied reactivity profile that makes it a valuable tool in the arsenal of the synthetic chemist. The interplay of the activating amino group and the deactivating pyridine ring, along with the presence of two distinct nucleophilic centers, allows for a range of selective transformations. By understanding the principles that govern its reactivity, researchers can strategically employ this building block in the synthesis of complex molecules for applications ranging from medicinal chemistry to materials science. This guide has provided a foundational understanding of its core reactivity, offering both mechanistic insights and practical protocols to facilitate its use in the laboratory.

References

-

Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]

- 4-Amino-2-methylpyridine: A Key Intermediate for Innovation in Chemistry. (2026-01-21). [Information available through chemical supplier websites]

-

2-Ethylpyridin-4-amine. PubChem. [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019-08-19). [Link]

-

Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Semantic Scholar. [Link]

- CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.

-

Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents. PubMed. [Link]

-

Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. YouTube. [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

- CN1807415A - 4-aminopyridine preparation method.

-

4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ResearchGate. [Link]

-

2-Amino-4-methylpyridine. PubChem. [Link]

-

A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. PubMed. [Link]

-

4-(2-Methylamino)ethyl)pyridine. NIST WebBook. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. [Link]

-

Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences. [Link]

-

Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. DergiPark. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Diazonium compound. Wikipedia. [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Sandmeyer Reaction. ResearchGate. [Link]

-

4-Aminopyridine. NIST WebBook. [Link]

-

2-Amino-4-ethylpyridine, 97%. Thermo Fisher Scientific (Alfa Aesar). [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]

-

Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. [Link]

-

1H NMR and 13C NMR spectra of 4-amino-2-methylquinoline, in CDCl3. The Royal Society of Chemistry. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Diazotization of Amines and Dediazoniation of Diazonium Ions. ResearchGate. [Link]

-

2-Aminopyridine. NIST WebBook. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. A18754.88 [thermofisher.com]

- 3. 4-(2-Aminoethyl)pyridine 96 13258-63-4 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(2-Methylamino)ethyl)pyridine [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. oaji.net [oaji.net]

The Unsung Workhorse: A Technical Guide to 4-Amino-2-ethylpyridine as a Versatile Starting Material

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, the strategic selection of starting materials is paramount to the successful and efficient construction of complex molecules. Among the vast arsenal of available building blocks, substituted pyridines hold a place of prominence, and within this class, 4-Amino-2-ethylpyridine emerges as a particularly versatile and valuable, albeit often overlooked, intermediate. This guide provides an in-depth exploration of 4-Amino-2-ethylpyridine, offering a comprehensive overview of its synthesis, chemical characteristics, and diverse applications, with a focus on empowering researchers to leverage its full potential in their synthetic endeavors.

The Synthetic Foundation: Preparing 4-Amino-2-ethylpyridine

The most direct and industrially scalable synthesis of 4-Amino-2-ethylpyridine proceeds through a two-step sequence commencing with the commercially available 2-ethylpyridine. This strategy hinges on the regioselective nitration of the pyridine ring at the 4-position, followed by the reduction of the newly introduced nitro group to the desired primary amine.

Step 1: Nitration of 2-Ethylpyridine to 2-Ethyl-4-nitropyridine

The introduction of a nitro group at the C4 position of the pyridine ring is a critical transformation that sets the stage for the final amination. This electrophilic aromatic substitution is typically achieved using a mixture of concentrated sulfuric acid and nitric acid. The strong acidic environment protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack. However, under forcing conditions, nitration can be achieved, with the directing effects of the ethyl group and the pyridine nitrogen favoring the formation of the 4-nitro isomer.

A plausible laboratory-scale protocol for this transformation is as follows:

Experimental Protocol: Synthesis of 2-Ethyl-4-nitropyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2-ethylpyridine (1.0 eq).

-

Acid Addition: Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid (H₂SO₄, ~5 eq) while maintaining the internal temperature below 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, ~1.5 eq) to concentrated sulfuric acid (~3 eq), keeping the mixture cool.

-

Nitration Reaction: Slowly add the nitrating mixture to the solution of 2-ethylpyridine in sulfuric acid via the dropping funnel. The temperature should be strictly controlled and maintained between 0-10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is approximately 8-9. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 2-Ethyl-4-nitropyridine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

A Theoretical Investigation of 4-Amino-2-ethylpyridine: A Computational Guide for Drug Discovery Professionals

Introduction: The Rising Profile of Aminopyridine Scaffolds in Medicinal Chemistry

The pyridine ring and its derivatives are fundamental building blocks in the realm of medicinal chemistry, forming the core structure of numerous pharmaceuticals. Among these, aminopyridines have garnered significant attention due to their diverse biological activities.[1] The introduction of an amino group onto the pyridine scaffold dramatically influences the molecule's electronic properties, basicity, and hydrogen bonding capabilities, making it a privileged structure for interacting with biological targets. Specifically, the 4-aminopyridine moiety is a known potassium channel blocker, with applications in treating certain neurological conditions.[2]

This technical guide delves into the theoretical and computational characterization of a specific, lesser-studied derivative: 4-Amino-2-ethylpyridine. The addition of an ethyl group at the 2-position introduces further steric and electronic modifications, the effects of which can be powerfully predicted through modern computational methods. For researchers and drug development professionals, a thorough understanding of the intrinsic molecular properties of such a compound is paramount for rational drug design, guiding synthesis efforts, and predicting its behavior in biological systems.

This document will provide an in-depth exploration of the molecular structure, vibrational spectra, and electronic properties of 4-Amino-2-ethylpyridine, employing Density Functional Theory (DFT) as the primary investigative tool. The methodologies and interpretations presented herein are grounded in established computational chemistry protocols and validated against experimental data for analogous compounds.

Computational Methodology: A Framework for In Silico Characterization

To elucidate the molecular characteristics of 4-Amino-2-ethylpyridine, a robust computational workflow is essential. The following protocol, based on widely accepted and validated methods for similar heterocyclic systems, outlines the theoretical approach.[3][4]

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

-

Initial Structure Generation: The 3D structure of 4-Amino-2-ethylpyridine is constructed using standard molecular modeling software.

-

Quantum Mechanical Calculation Engine: All calculations are performed using a quantum chemistry software package such as Gaussian.[5]

-

Theoretical Level: The geometry optimization and subsequent frequency calculations are carried out using Density Functional Theory (DFT). The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed.[6]

-

Basis Set: The 6-311++G(d,p) basis set is selected to provide a good balance between computational cost and accuracy for describing the electronic structure of organic molecules.

-

Optimization and Verification: The molecular geometry is optimized to a local minimum on the potential energy surface without any symmetry constraints. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true minimum.

-

Vibrational Analysis: The harmonic vibrational frequencies, infrared intensities, and Raman scattering activities are calculated at the same level of theory. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Caption: Workflow for Geometry Optimization and Vibrational Analysis.

Results and Discussion: Unveiling the Molecular Landscape

Optimized Molecular Structure

The optimized geometry of 4-Amino-2-ethylpyridine reveals key structural features. The pyridine ring is expected to be largely planar, with the amino and ethyl substituents lying in or slightly out of this plane. The bond lengths and angles will be characteristic of aromatic systems, with some distortions introduced by the substituents. The C-N bond of the amino group is predicted to have some double bond character due to resonance with the pyridine ring, resulting in a shorter bond length compared to a typical C-N single bond.

Caption: Frontier Molecular Orbitals and the HOMO-LUMO Gap.

The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. For 4-Amino-2-ethylpyridine, the MEP is expected to show a region of negative potential (red) around the nitrogen atom of the pyridine ring, indicating a site for electrophilic attack. The hydrogen atoms of the amino group will likely exhibit a positive potential (blue), making them susceptible to nucleophilic attack and capable of acting as hydrogen bond donors. [7]This information is critical for understanding potential drug-receptor interactions.

Predicted ¹H and ¹³C NMR Spectra

Theoretical NMR chemical shift calculations can aid in the structural elucidation of synthesized compounds. The predicted shifts provide a reference for interpreting experimental NMR data.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 6.5 - 8.5 | 110 - 160 |

| Amino Group Protons | 4.0 - 6.0 | - |

| Ethyl Group (CH₂) | 2.5 - 3.0 | 20 - 30 |

| Ethyl Group (CH₃) | 1.0 - 1.5 | 10 - 20 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Amino-2-ethylpyridine.

Potential Applications in Drug Development

The theoretical insights gained from this study provide a strong foundation for the exploration of 4-Amino-2-ethylpyridine in drug discovery programs.

-

Scaffold for Kinase Inhibitors: The aminopyridine scaffold is present in several approved kinase inhibitors. The electronic properties and hydrogen bonding capabilities of 4-Amino-2-ethylpyridine make it a promising candidate for designing new inhibitors.

-

Central Nervous System (CNS) Agents: As a derivative of 4-aminopyridine, this molecule may exhibit activity at ion channels in the CNS. The ethyl group could modulate its lipophilicity, potentially improving its blood-brain barrier penetration.

-

Fragment-Based Drug Design: The molecule can serve as a valuable fragment for screening against various biological targets. The theoretical understanding of its properties can guide the elaboration of this fragment into more potent leads.

Conclusion

This in-depth technical guide has outlined the theoretical framework for characterizing 4-Amino-2-ethylpyridine using computational methods. The predicted molecular structure, vibrational spectra, electronic properties, and NMR data provide a comprehensive profile of this molecule. This information is invaluable for researchers in medicinal chemistry and drug development, enabling a more rational and efficient approach to designing and synthesizing novel therapeutic agents based on the aminopyridine scaffold. The synergy between computational prediction and experimental validation is a cornerstone of modern drug discovery, and the methodologies presented here exemplify this powerful paradigm.

References

-

Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Open Chemistry, 2(4), 589-597. [Link]

-

Kartal, C., & Şahin, O. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine as a ligand and tetracyanometallate as a bridging ligand. Turkish Journal of Chemistry, 45(3), 941-954. [Link]

-

PubChem. (n.d.). 2-Ethylpyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Kandasamy, M., & Velraj, G. (2012). Molecular structure and vibrational spectra of 3- and 4-amino-2-bromopyridine by density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 206-216. [Link]

-

Bayrak, C., & Yurdakul, Ş. (2013). Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. Hacettepe Journal of Biology and Chemistry, 41(3), 241-250. [Link]

-

Saeed, S., Rashid, N., Ali, M., & Jones, P. G. (2012). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 17(8), 9826-9844. [Link]

-

El-Gammal, O. A., Mohamed, F. S., & El-Bindary, A. A. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15589. [Link]

-

Sundaraganesan, N., Ilango, G., & Dominic Joshua, B. (2008). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI, 3(2), 113-120. [Link]

-

Gómez-Zavaglia, A., & Fausto, R. (2020). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. Molecules, 25(18), 4241. [Link]

-

NIST. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

-